5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
Description
5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a bicyclic heterocyclic compound featuring a benzoxazine core fused with a dione moiety. The methoxy substituent at the 5-position distinguishes it from other derivatives.
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-methoxy-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H7NO4/c1-13-5-3-2-4-6-7(5)8(11)10-9(12)14-6/h2-4H,1H3,(H,10,11,12) |
InChI Key |
FXVDLXZGWDOPAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with methoxyacetic acid under acidic conditions to form the intermediate, which is then cyclized to produce the desired compound . Another method involves the use of microwave irradiation in solvent-free conditions, which has been shown to be a rapid and high-yielding protocol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Triphosgene-Mediated Cyclization
A selective method utilizes triphosgene (BTC) to synthesize 1,3-benzoxazine-2,4-diones from Schiff bases derived from 5-methoxy-2-hydroxybenzaldehyde ( ). The reaction proceeds in dichloromethane (DCM) with triethylamine, favoring electron-donating substituents (e.g., methoxy groups) to stabilize the dione product ( ).
Key Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Catalyst | Triethylamine |
| Temperature | 0–25°C |
| Yield | 65–85% |
Reaction Selectivity :
-
Electron-donating groups (e.g., -OCH₃) direct cyclization to form 1,3-benzoxazine-2,4-dione .
-
Electron-withdrawing groups (e.g., -Cl) favor 4-methylene-1,3-benzoxazine-2-one derivatives ( ).
Methoxy Group Demethylation
The methoxy group at C5 can undergo acid-catalyzed demethylation (e.g., with HBr or HI) to yield a hydroxyl group, enhancing solubility and enabling further derivatization ( ).
Heterocyclic Ring Modifications
-
Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) may attack the oxazine ring, though specific examples are unreported in accessible literature.
-
Rearrangements : Acidic conditions (e.g., BF₃·Et₂O) could induce skeletal rearrangements to quinazoline analogs, as observed in structurally similar compounds ( ).
Comparative Reaction Pathways
The table below summarizes key reactions and outcomes:
Mechanistic and Practical Considerations
-
Solvent Effects : Polar solvents (DMF, THF) improve cyclization efficiency by stabilizing intermediates ( ).
-
Catalyst Choice : Copper catalysts (e.g., CuI) enhance regioselectivity in heterocyclic transformations ( ).
-
Byproduct Mitigation : Excess reagents and controlled stoichiometry minimize oligomerization during Mannich condensations ( ).
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory, antibacterial, and antiviral properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, while its antibacterial activity could be due to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural diversity among benzoxazine-diones and related heterocycles arises primarily from variations in substituents. Key analogs include:
Physical and Spectroscopic Properties
- Methoxy Group Impact : The methoxy group in the target compound would produce a distinct singlet in ^1H NMR (δ ~3.8–4.0), absent in Carsalam (unsubstituted analog) .
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